1-(Trifluoromethoxy)naphthalene-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)naphthalene-8-carboxylic acid is an organic compound with the molecular formula C12H7F3O3 and a molecular weight of 256.18 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to the naphthalene ring, which is further substituted with a carboxylic acid group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethoxy)naphthalene-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity . The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethoxy)naphthalene-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-8-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-carboxylic acid involves its interaction with molecular targets and pathways within a given system. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules . The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s behavior in various environments .
Comparison with Similar Compounds
1-(Trifluoromethoxy)naphthalene-8-carboxylic acid can be compared with other similar compounds, such as:
1-Naphthoic acid: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-(Methoxy)naphthalene-8-carboxylic acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in electronic effects and interactions.
1-(Trifluoromethyl)naphthalene-8-carboxylic acid: Features a trifluoromethyl group, which also influences the compound’s properties differently compared to the trifluoromethoxy group.
The presence of the trifluoromethoxy group in this compound imparts unique electronic and steric effects, distinguishing it from these similar compounds .
Properties
Molecular Formula |
C12H7F3O3 |
---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
8-(trifluoromethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-9-6-2-4-7-3-1-5-8(10(7)9)11(16)17/h1-6H,(H,16,17) |
InChI Key |
AYWHMZIHOJAAQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.